molecular formula C27H22NOP B140331 (S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline CAS No. 148461-15-8

(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline

Cat. No.: B140331
CAS No.: 148461-15-8
M. Wt: 407.4 g/mol
InChI Key: OKUTYUNUKKPYJS-RUZDIDTESA-N
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Description

(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline is a chiral ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes. The presence of both phosphine and oxazoline groups in its structure allows it to exhibit unique coordination properties, making it a valuable tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline typically involves the following steps:

    Formation of the Oxazoline Ring: This is usually achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.

    Introduction of the Diphenylphosphino Group: This step involves the reaction of the oxazoline intermediate with a diphenylphosphine reagent, often in the presence of a base to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The oxazoline ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions include phosphine oxides, reduced oxazoline derivatives, and substituted phosphine compounds.

Scientific Research Applications

(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and in the development of new catalytic processes.

Mechanism of Action

The mechanism by which (S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The molecular targets include transition metal centers, and the pathways involved are primarily those related to coordination chemistry and catalysis.

Comparison with Similar Compounds

Similar Compounds

    Bis[(2-diphenylphosphino)phenyl] ether: Similar in structure but lacks the oxazoline ring.

    1,2-Bis(diphenylphosphino)ethane: Another diphosphine ligand with different coordination properties.

    DPEphos: A wide bite angle diphosphine ligand used in similar catalytic applications.

Uniqueness

(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline is unique due to the presence of both phosphine and oxazoline groups, which provide distinct coordination and catalytic properties. This dual functionality allows it to form more stable and selective complexes compared to other similar compounds.

Properties

IUPAC Name

diphenyl-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22NOP/c1-4-12-21(13-5-1)25-20-29-27(28-25)24-18-10-11-19-26(24)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,25H,20H2/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUTYUNUKKPYJS-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453666
Record name (S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148461-15-8
Record name (S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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